2-(4-Methylphenoxy)quinoxaline

Description

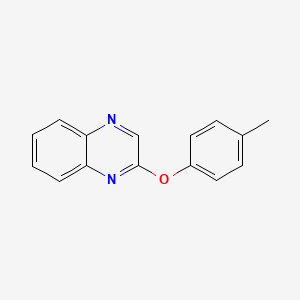

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUZDNSGPCLHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2 4 Methylphenoxy Quinoxaline

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of quinoxaline (B1680401) derivatives. researchgate.netchemicaljournals.com These calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of the electronic and structural characteristics of molecules like 2-(4-Methylphenoxy)quinoxaline. scienceopen.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

In studies of related quinoxaline derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net For this compound, it is anticipated that the HOMO would be distributed over the phenoxy moiety and the quinoxaline ring, while the LUMO would be predominantly located on the quinoxaline core. The HOMO-LUMO energy gap for similar quinoxaline compounds has been calculated to be in a range that suggests high stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Quinoxaline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.11 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.86 |

Note: Data presented is for a representative quinoxaline derivative and serves as an illustrative example. researchgate.net

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to determine the partial atomic charges within a molecule, providing insight into the distribution of electron density. researchgate.netscispace.comscirp.orgchemrxiv.org This analysis helps in understanding the electrostatic potential and identifying the charged regions of the molecule, which are important for intermolecular interactions. researchgate.net

Table 2: Calculated Mulliken Atomic Charges for Representative Atoms in a Quinoxaline Derivative

| Atom | Charge (e) |

| N1 | -0.15 |

| N4 | -0.16 |

| C2 | 0.12 |

| C3 | 0.08 |

Note: This table shows illustrative Mulliken charges for the nitrogen and adjacent carbon atoms in the quinoxaline ring of a related compound. researchgate.net The specific charges for this compound would require dedicated calculations.

Global and Local Reactivity Descriptors

These descriptors are calculated using the energies of the HOMO and LUMO. sciensage.info For quinoxaline derivatives, these calculations can pinpoint specific atoms that are more susceptible to certain types of chemical reactions, guiding synthetic modifications and the study of reaction mechanisms. chemicaljournals.com

Table 3: Representative Global Reactivity Descriptors for a Quinoxaline Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.11 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.43 |

| Chemical Potential (μ) | -3.68 |

| Global Electrophilicity (ω) | 2.78 |

Note: The values are derived from the HOMO and LUMO energies of a representative quinoxaline derivative and serve as an illustrative example. researchgate.netsciensage.info

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. ekb.egnih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding modes of small molecules. rsc.org For quinoxaline derivatives, docking studies have been performed to investigate their interactions with various enzymes and receptors, revealing key binding interactions like hydrogen bonds and van der Waals forces. rsc.orgvulcanchem.com

In the context of this compound, docking simulations could be used to explore its potential to bind to specific protein targets. The results would highlight the crucial amino acid residues involved in the interaction and provide a basis for designing more potent and selective analogs.

Table 4: Representative Molecular Docking Results for a Quinoxaline Derivative with a Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -10.8 |

| Interacting Residues | ARG1086, MET1211 |

| Type of Interaction | Hydrogen Bond, van der Waals |

Note: This table presents illustrative data from a molecular docking study of a quinoxaline derivative with a protein target (c-Met kinase). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with its environment. nih.govnih.govmdpi.com By simulating the motion of atoms and molecules, MD can be used to assess the stability of ligand-protein complexes predicted by molecular docking and to study the conformational landscape of the ligand itself. mdpi.com

For a molecule like this compound, MD simulations could reveal its preferred conformations in solution and how these conformations influence its interactions with a biological target. The simulations can also provide information on the strength and dynamics of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov The stability of the ligand within the binding pocket of a protein is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR models have been instrumental in predicting activities ranging from anticancer to antimicrobial. researchgate.netcrystallography.netcam.ac.uk

The development of a QSAR model for a series of quinoxaline derivatives, which could include this compound, would typically involve the following steps:

Data Set Collection: A dataset of quinoxaline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a correlation between the descriptors and the biological activity is established. researchgate.netcrystallography.net The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

A recent study on quinoxaline derivatives as anticancer agents identified several key molecular descriptors that influence their activity. crystallography.net These included descriptors related to the molecular shape, electronic properties, and hydrophobicity. For instance, a 2D-QSAR model developed for a series of quinoxaline derivatives against a triple-negative breast cancer cell line yielded a statistically significant correlation, with a squared correlation coefficient (r²) of 0.78 for the training set. crystallography.net

Table 1: Illustrative Molecular Descriptors in QSAR Models for Quinoxaline Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Balaban J index | Relates to molecular branching and size. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Influences the ability to donate electrons in reactions. |

| Geometrical | Molecular Surface Area | Affects how the molecule interacts with its biological target. |

| Physicochemical | LogP | Describes the lipophilicity of the molecule. |

This table is illustrative and based on general QSAR studies of quinoxaline derivatives. Specific descriptors for a model including this compound would depend on the specific biological activity being studied.

Crystallographic and Intermolecular Interaction Studies

The three-dimensional arrangement of molecules in a crystal and the interactions between them are fundamental to understanding the physical and chemical properties of a solid-state material. For this compound, these studies would provide critical insights into its stability and potential polymorphism. However, as of now, the specific crystallographic data for this compound is not available in open-access databases. The following sections describe the methodologies that would be applied should such data become available.

Hirshfeld Surface Analysis for Molecular Packing and Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. mext.go.jpwikipedia.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The analysis generates several graphical plots:

dnorm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, such as hydrogen bonds.

2D Fingerprint Plots: These plots summarize all the intermolecular interactions in the crystal, providing a percentage contribution of different types of contacts (e.g., H···H, C···H, N···H).

For a related compound, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, Hirshfeld surface analysis revealed that H···H, C···H/H···C, N···H/H···N, and C···C interactions were the most significant, contributing 42.8%, 36.8%, 8.3%, and 6.3% to the total surface, respectively. wikipedia.org A similar analysis for this compound would allow for a detailed understanding of how the methyl and phenoxy groups influence the crystal packing through various weak interactions.

Table 2: Typical Intermolecular Contacts Quantified by Hirshfeld Surface Analysis in Quinoxaline Derivatives

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 40-50% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 30-40% | Interactions involving carbon and hydrogen atoms. |

| N···H/H···N | 5-10% | Weak hydrogen bonding involving nitrogen atoms. |

| C···C | 5-7% | π-π stacking interactions between aromatic rings. |

This table presents typical data for related quinoxaline derivatives and is for illustrative purposes only.

Energy Frameworks Analysis of Crystal Stability

Energy framework analysis provides a visual representation of the energetic architecture of a crystal lattice. It involves calculating the interaction energies between a central molecule and its neighbors and displaying these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

This analysis allows for the identification of the dominant forces in the crystal packing, such as electrostatic or dispersion forces, and helps in understanding the mechanical properties of the crystal. For a pyrrolo[1,2-a]quinoxaline (B1220188) derivative, energy framework analysis showed that dispersion energy was the most significant contributor to the total interaction energy, indicating its crucial role in the crystal packing.

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components.

Table 3: Illustrative Energy Framework Analysis Data for a Quinoxaline Derivative

| Energy Component | Calculated Value (kJ/mol) |

| Electrostatic | -45.0 |

| Polarization | -22.3 |

| Dispersion | -179.1 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

The data in this table is for a related quinoxaline derivative and serves as an example of the output of an energy framework analysis.

A similar analysis for this compound would elucidate the energetic landscape of its crystal structure, providing insights into its stability and potential for polymorphism.

Advanced Spectroscopic Characterization Methodologies for 2 4 Methylphenoxy Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(4-Methylphenoxy)quinoxaline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) and phenoxy rings, as well as the methyl protons, would be expected.

The aromatic protons on the quinoxaline backbone typically appear as multiplets in the downfield region of the spectrum. The protons of the p-methylphenoxy group would present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons would give rise to a singlet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoxaline-H | 7.50 - 8.10 | Multiplet |

| Phenoxy-H (ortho to -O-) | 7.20 - 7.40 | Doublet |

| Phenoxy-H (meta to -O-) | 6.90 - 7.10 | Doublet |

| Methyl (-CH₃) | 2.30 - 2.40 | Singlet |

Note: These are predicted values based on analogous structures. The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would show signals for the carbon atoms of the quinoxaline ring, the p-methylphenoxy group, and the methyl group. The carbons directly bonded to the nitrogen and oxygen atoms would appear at lower field (higher ppm values) due to deshielding effects. For instance, in a related compound, 2,3-bis[(E)-2-(4-methylphenyl)vinyl]-quinoxaline, the carbon atoms of the quinoxaline ring appear in the range of δ 128.06-148.77 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline C=N | ~150 - 160 |

| Quinoxaline Aromatic C | ~125 - 145 |

| Phenoxy C-O | ~150 - 155 |

| Phenoxy Aromatic C | ~115 - 135 |

| Methyl (-CH₃) | ~20 - 25 |

Note: These are predicted values based on analogous structures. The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopic Methods

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the quinoxaline and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the phenoxy group and the quinoxaline ring through the ether linkage and for assigning quaternary carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include:

C=N Stretching: The imine bonds within the pyrazine (B50134) ring of the quinoxaline moiety would show a characteristic stretching vibration. For similar quinoxaline derivatives, this band is located in the region of 1620-1624 cm⁻¹. nih.gov

C-O-C Stretching: The ether linkage between the quinoxaline and phenoxy rings would produce a strong absorption band. In a related compound with an ether group, this C-O stretching band appears at 1022 cm⁻¹. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would appear in the 1400-1600 cm⁻¹ region. nih.gov

Aromatic C-H Stretching: These would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching of the C-H bonds in the methyl group would be seen just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Quinoxaline) | Stretching | 1620 - 1624 |

| C-O-C (Ether) | Stretching | 1020 - 1250 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

Note: These are expected ranges based on data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation in the quinoxaline ring system gives rise to characteristic absorption bands in the UV-Vis spectrum.

Typically, quinoxaline derivatives exhibit two or more absorption maxima. nih.gov These are attributed to:

π-π* transitions: These high-energy transitions, often occurring in the 250-330 nm range, arise from the excitation of electrons from π bonding to π* antibonding orbitals within the aromatic system. nih.govscholaris.ca

n-π* transitions: This lower-energy transition, typically observed at longer wavelengths (around 350-410 nm), involves the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. nih.govscholaris.ca The presence of the phenoxy group can influence the position and intensity of these absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (λ_max, nm) |

|---|---|

| π-π* | 250 - 330 |

| n-π* | 350 - 410 |

Note: The exact λ_max values and molar absorptivities are dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for such compounds might include the cleavage of the ether bond, leading to fragments corresponding to the quinoxaline and p-methylphenoxy moieties.

Table 5: Compound Names and Structures

| Compound Name | Structure | IUPAC Name |

|---|---|---|

| This compound | [Image of the chemical structure of this compound] | 2-(p-tolyloxy)quinoxaline |

| Quinoxaline | [Image of the chemical structure of Quinoxaline] | Quinoxaline |

Applications of 2 4 Methylphenoxy Quinoxaline and Quinoxaline Derivatives in Advanced Materials Science

Development as Electron-Transporting Materials in Organic Electronics

Quinoxaline (B1680401) derivatives, owing to their inherent electron-deficient nature, are widely investigated as electron-transporting materials (ETMs) in organic electronics. nih.govresearchgate.net The structural versatility of the quinoxaline scaffold allows for fine-tuning of electronic properties to optimize performance for various applications. nih.gov However, specific studies detailing the synthesis, characterization, and performance of 2-(4-Methylphenoxy)quinoxaline as an electron-transporting material were not found in the current body of scientific literature. Therefore, no specific data on its electron mobility, energy levels (LUMO/HOMO), or performance in electronic devices can be provided at this time.

Integration in Organic Photovoltaic Devices

Quinoxaline derivatives have emerged as a significant class of materials for organic photovoltaic (OPV) devices, particularly as non-fullerene acceptors (NFAs) in organic solar cells (OSCs) and as components in sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgcase.eduqmul.ac.uk

Organic Solar Cells (OSCs)

The development of quinoxaline-based acceptors has led to significant advancements in the power conversion efficiencies (PCEs) of OSCs. nih.govnih.gov These materials offer advantages such as high structural modification possibilities and low reorganization energy, which contribute to reduced energy loss and improved charge transport. rsc.org Despite the broad interest in this class of compounds, dedicated research on the integration and performance of This compound as a donor, acceptor, or interfacial layer material in OSCs has not been reported. Consequently, there are no available data tables on the photovoltaic parameters (e.g., PCE, open-circuit voltage, short-circuit current density, fill factor) for devices employing this specific compound.

Dye-Sensitized Solar Cells (DSSCs)

In the field of DSSCs, quinoxaline moieties are incorporated into organic dye sensitizers, often in a donor-π-acceptor (D-π-A) configuration, to enhance light absorption and facilitate efficient electron injection. case.eduspringerprofessional.de The strong electron-withdrawing nature of the quinoxaline unit makes it a promising component for sensitizers. case.edu A thorough review of existing literature, however, did not reveal any studies that have synthesized or tested This compound as a primary or ancillary component in a dye for DSSCs. As a result, no performance data, such as power conversion efficiencies or incident photon-to-current conversion efficiency (IPCE) spectra, can be presented for this compound.

Utilization in Organic Field-Effect Transistors (OFETs)

Quinoxaline-based materials are recognized for their potential in organic field-effect transistors (OFETs), where they can be engineered to exhibit either p-type or n-type semiconductor behavior. nih.govnih.gov The charge carrier mobility in these materials is highly dependent on their molecular structure and solid-state packing. nih.govnsf.gov While various quinoxaline derivatives have been synthesized and successfully integrated into OFETs, there is a notable absence of research focused on the application of This compound . No studies were found that report its use as a semiconductor layer, and therefore, no data on its field-effect mobility, on/off current ratio, or threshold voltage are available.

Applications in Chemical and Electrochemical Sensing Technologies

Quinoxaline derivatives have been explored as active materials in chemical and electrochemical sensors due to their useful optical and electronic properties that can be modulated by the presence of specific analytes. mdpi.com They have been employed as chemosensors for various ions and molecules, including pH. mdpi.comrsc.org Despite this, a specific investigation into the sensing capabilities of This compound has not been documented. There are no available studies or data on its selectivity, sensitivity, or response mechanism towards any particular chemical or electrochemical stimulus.

Corrosion Inhibition Performance and Mechanisms of this compound and its Derivatives

Quinoxaline derivatives, including this compound, have emerged as a significant class of corrosion inhibitors for various metals and alloys. Their efficacy is largely attributed to their molecular structure, which features a pyrazine (B50134) ring fused to a benzene (B151609) ring. This heterocyclic structure is rich in π-electrons and contains nitrogen heteroatoms, which are key to their protective action on metal surfaces. These compounds are effective in various corrosive environments, particularly in acidic solutions widely used in industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing.

The protective mechanism of quinoxaline derivatives involves their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption process is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

Adsorption Characteristics on Metal Surfaces

The cornerstone of the corrosion inhibition capability of quinoxaline derivatives is their ability to adsorb onto metal surfaces, a phenomenon that has been extensively studied. electrochemsci.org This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.

The presence of nitrogen atoms with lone pairs of electrons and the π-electrons in the aromatic rings of the quinoxaline structure are crucial for the adsorption process. These features allow the molecules to coordinate with the vacant d-orbitals of metal atoms, such as iron, leading to the formation of a stable, protective film. electrochemsci.org The adsorption of these inhibitor molecules on a metal surface can be conceptualized in a few ways:

Physisorption: This involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This more robust form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal surface, resulting in the formation of a coordinate-type bond. researchgate.net

Research has consistently shown that the adsorption of quinoxaline derivatives on metal surfaces, such as mild steel, often follows the Langmuir adsorption isotherm. electrochemsci.orgresearchgate.nethilarispublisher.comimist.maimist.ma This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adherence to this isotherm suggests that the inhibitor molecules occupy specific, fixed adsorption sites on the metal surface. hilarispublisher.comimist.ma

The effectiveness of the adsorption and the resulting inhibition efficiency is influenced by the molecular structure of the specific quinoxaline derivative. For instance, the presence of certain substituent groups can enhance the electron density on the molecule, thereby strengthening its adsorption onto the metal surface. Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the adsorption behavior, showing that protonated forms of quinoxalinones can exhibit stronger adsorption than neutral ones. mdpi.com These computational models help in understanding the interaction energies and bonding behavior at the molecular level. mdpi.com

The table below summarizes the adsorption characteristics of various quinoxaline derivatives on mild steel in acidic media, as reported in different studies.

| Quinoxaline Derivative | Corrosive Medium | Adsorption Isotherm | Primary Adsorption Type |

| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | 1.0 M HCl | Langmuir | Mixed (predominantly chemisorption) |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | 1.0 M HCl | Langmuir | Mixed (predominantly chemisorption) |

| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | 1.0 M HCl | Langmuir | Mixed (predominantly chemisorption) |

| 3-methyl-2-phenyl quinoxaline (MPQ) | 1M H₂SO₄ | Langmuir | Not specified |

| 2,3-diphenyl quinoxaline (DPQ) | 1M H₂SO₄ | Langmuir | Not specified |

| 3-methyl-2(2’hydroxyphenyl)quinoxaline (MHPQ) | 1M H₂SO₄ | Langmuir | Not specified |

| 3-phenyl-2(2’hydroxyphenyl)quinoxaline (PHPQ) | 1M H₂SO₄ | Langmuir | Not specified |

| 3-methyl-2(3’-methoxy,4’-hydroxyphenyl)quinoxaline (MMHPQ) | 1M H₂SO₄ | Langmuir | Not specified |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 1.0 M HCl | Langmuir | Not specified |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 1.0 M HCl | Langmuir | Not specified |

Corrosive Media Interactions

Quinoxaline derivatives have demonstrated significant corrosion inhibition in various aggressive media, most notably in strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). electrochemsci.org These acidic environments are common in many industrial applications, making the performance of inhibitors in these conditions critically important. electrochemsci.org

In acidic solutions, quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.nethilarispublisher.comuniven.ac.za This is evident from electrochemical studies, such as potentiodynamic polarization, which show a decrease in both anodic and cathodic current densities in the presence of these inhibitors. univen.ac.za

The inhibition efficiency of these compounds generally increases with their concentration. hilarispublisher.comimist.ma However, the effect of temperature can vary. For some derivatives on mild steel, the inhibition efficiency decreases with increasing temperature, while for others on zinc, it has been observed to increase. univen.ac.za The formation of a protective film by the inhibitor molecules on the metal surface is a key aspect of their interaction with the corrosive media. This film acts as a physical barrier, and its stability is crucial for long-term protection. imist.ma

The table below presents a summary of the inhibition efficiencies of different quinoxaline derivatives in various corrosive media.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| MeSQX | Mild Steel | 1.0 M HCl | 10⁻³ M | 92 |

| BrSQX | Mild Steel | 1.0 M HCl | 10⁻³ M | 89 |

| QN-CH3 | Mild Steel | 1.0 M HCl | 10⁻³ M | 89.07 |

| QN-Cl | Mild Steel | 1.0 M HCl | 10⁻³ M | 87.64 |

| BMQ | Mild Steel | 1.0 M HCl | Not Specified | Highest among tested |

| FVQ | Mild Steel | 1.0 M HCl | Not Specified | Intermediate |

| STQ | Mild Steel | 1.0 M HCl | Not Specified | Lowest among tested |

It is important to note that while the specific data for this compound is not detailed in the available literature, its structural similarity to the studied quinoxaline derivatives suggests it would exhibit comparable corrosion inhibition properties through similar adsorption and interaction mechanisms.

Future Perspectives and Emerging Research Directions for 2 4 Methylphenoxy Quinoxaline

Advancements in Asymmetric Synthesis and Stereoselective Formation

While many biological applications of quinoxaline (B1680401) derivatives have been explored, the stereochemistry of these compounds often plays a crucial role in their activity. Future research will likely focus on the development of novel asymmetric and stereoselective synthetic methods to produce enantiomerically pure forms of 2-(4-Methylphenoxy)quinoxaline and its derivatives. The introduction of chiral centers can significantly impact the interaction of these molecules with biological targets.

Emerging trends in catalysis, such as the use of chiral organocatalysts and transition-metal complexes, will be instrumental in achieving high enantioselectivity. These advanced synthetic strategies will enable the preparation of specific stereoisomers, allowing for a more detailed investigation of their structure-activity relationships. The ability to selectively synthesize different stereoisomers will be a critical step in optimizing the therapeutic potential of this compound-based compounds.

Exploration of Novel Biological Targets and Mechanistic Pathways in Vitro

Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.govjohnshopkins.edugithub.io Future in vitro studies on this compound will likely aim to identify novel biological targets and elucidate the underlying mechanistic pathways responsible for its bioactivity.

High-throughput screening assays against a diverse panel of enzymes and receptors will be a key strategy in this exploration. For instance, given that some quinoxaline derivatives are known to inhibit kinases such as EGFR and c-Met, it would be a logical step to investigate the inhibitory potential of this compound against a broad range of kinases implicated in various diseases. nih.govresearchgate.net Similarly, its potential as an inhibitor of enzymes like COX-2, which is involved in inflammation, warrants investigation. nih.gov

Mechanistic studies, including gene and protein expression profiling, will be crucial to understand how this compound exerts its effects at a molecular level. These investigations could reveal novel signaling pathways and cellular processes modulated by this compound, opening up new avenues for therapeutic intervention.

Integration into Hybrid Material Systems and Nanotechnology

The unique photophysical and electronic properties of the quinoxaline core make it an attractive candidate for applications in materials science and nanotechnology. nih.gov Future research is expected to explore the integration of this compound into hybrid material systems to develop novel functional materials.

One promising area is the development of organic light-emitting diodes (OLEDs) and other electroluminescent devices. The phenoxy substituent in this compound can be modified to tune the compound's photophysical properties, potentially leading to the creation of new and efficient light-emitting materials.

Furthermore, the incorporation of this compound into nanoparticle-based systems could enhance its delivery and efficacy in biological applications. For example, loading the compound into biodegradable nanoparticles could improve its solubility and bioavailability for potential therapeutic uses. The use of nanocatalysts in the synthesis of quinoxaline derivatives is also an emerging area that could lead to more efficient and environmentally friendly production methods.

Development of High-Throughput Screening Methodologies for Structure-Activity Relationship Refinement

To efficiently explore the therapeutic potential of this compound, the development and application of high-throughput screening (HTS) methodologies will be essential. HTS allows for the rapid screening of large libraries of compounds against specific biological targets, accelerating the identification of lead compounds.

Future research will likely involve the synthesis of a diverse library of analogs based on the this compound scaffold, followed by HTS to identify compounds with improved potency and selectivity. The data generated from these screens will be invaluable for refining the structure-activity relationship (SAR) of this class of compounds. A detailed understanding of how structural modifications influence biological activity will guide the rational design of more effective and targeted therapeutic agents.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. rsc.orgnih.gov In the context of this compound, AI and ML algorithms can be employed to accelerate the design and prediction of novel derivatives with desired properties.

Machine learning models can be trained on existing data for quinoxaline derivatives to predict the biological activity, toxicity, and physicochemical properties of new, computationally designed analogs of this compound. rsc.org This in silico approach can significantly reduce the time and cost associated with the synthesis and experimental testing of new compounds.

Furthermore, generative AI models can be used to design novel molecular structures based on the this compound scaffold that are optimized for specific biological targets or material applications. By leveraging the power of AI and ML, researchers can explore a vast chemical space and identify promising candidates for further development with greater efficiency and precision.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.